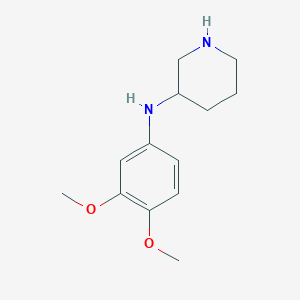
1,2,4-Oxadiazole, 5-(2-methylphenyl)-3-phenyl-
Overview
Description
1,2,4-Oxadiazole, 5-(2-methylphenyl)-3-phenyl- is a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The unique structure of 1,2,4-oxadiazole derivatives makes them valuable in drug discovery and development .
Mechanism of Action
Target of Action
Oxadiazoles, the class of compounds to which it belongs, have been reported to exhibit a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects . This suggests that they may interact with multiple targets, depending on the specific substituents present in the molecule.
Mode of Action
For instance, some oxadiazoles have been found to inhibit key enzymes involved in the proliferation of cancer cells . The specific interactions between 5-(2-methylphenyl)-3-phenyl-1,2,4-oxadiazole and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
For instance, oxadiazoles with anticancer activity may affect pathways involved in cell proliferation and apoptosis .
Result of Action
The molecular and cellular effects of 5-(2-methylphenyl)-3-phenyl-1,2,4-oxadiazole would depend on its mode of action and the specific targets it interacts with. For instance, if the compound acts as an enzyme inhibitor, it could lead to the downregulation of specific metabolic pathways, potentially resulting in cytotoxic effects in cancer cells .
Preparation Methods
The synthesis of 1,2,4-oxadiazole, 5-(2-methylphenyl)-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of amidoximes with carboxylic acids or their derivatives . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,2,4-Oxadiazole, 5-(2-methylphenyl)-3-phenyl- undergoes various chemical reactions, including:
Scientific Research Applications
1,2,4-Oxadiazole, 5-(2-methylphenyl)-3-phenyl- has a wide range of scientific research applications:
Biology: This compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
1,2,4-Oxadiazole, 5-(2-methylphenyl)-3-phenyl- can be compared with other similar compounds, such as:
1,3,4-Oxadiazole: Another isomer with similar biological activities but different structural properties.
1,2,3-Oxadiazole: Less commonly studied but still of interest due to its unique chemical properties.
1,2,5-Oxadiazole: Known for its distinct reactivity and applications in various fields.
The uniqueness of 1,2,4-oxadiazole, 5-(2-methylphenyl)-3-phenyl- lies in its specific substitution pattern, which imparts unique biological and chemical properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(2-methylphenyl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-7-5-6-10-13(11)15-16-14(17-18-15)12-8-3-2-4-9-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFNYMJKZCZPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-(4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5414300.png)
![3-{[1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5414310.png)
![1-benzyl-4-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-2-piperazinone dihydrochloride](/img/structure/B5414314.png)
![(3aS,6aR)-5-[(5-ethylpyridin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5414317.png)
![(E)-3-phenyl-1-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]prop-2-en-1-one](/img/structure/B5414326.png)
![4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5414328.png)
![4-{[3-(ethoxycarbonyl)-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5414338.png)
![N-[3-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B5414340.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5414356.png)

![N-cyclopropyl-4-[2-(1-pyrrolidinylmethyl)-1,4-oxazepan-4-yl]-2-pyridinecarboxamide](/img/structure/B5414378.png)


